3-Amino-1-(3,4-dimethoxyphenyl)thiourea
CAS No.: 721408-62-4
Cat. No.: VC5620598
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 721408-62-4 |
|---|---|
| Molecular Formula | C9H13N3O2S |
| Molecular Weight | 227.28 |
| IUPAC Name | 1-amino-3-(3,4-dimethoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C9H13N3O2S/c1-13-7-4-3-6(5-8(7)14-2)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15) |
| Standard InChI Key | CKPPASSKOHRKQO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=S)NN)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure consists of a thiourea functional group (-NH-CS-NH-) bridged between a 3,4-dimethoxyphenyl ring and an amino group. The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups at the 3 and 4 positions of the aromatic ring, which may enhance solubility and influence binding interactions with biological targets . The amino group at the N3 position provides a potential site for hydrogen bonding or derivatization.
Table 1: Calculated Molecular Properties of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂S |
| Molecular Weight | 241.31 g/mol |
| XLogP3 (Lipophilicity) | 1.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 4 |
Note: Values derived from computational modeling based on analogous thiourea derivatives .
Spectroscopic Characterization
While experimental spectral data for this compound are unavailable, related thioureas exhibit distinct infrared (IR) absorptions for N-H stretches (~3300 cm⁻¹), C=S stretches (~1250 cm⁻¹), and aromatic C-O-C bands (~1240 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show methoxy proton singlets near δ 3.8–3.9 ppm and aromatic protons in the δ 6.7–7.2 ppm range, as observed in structurally similar compounds .
Synthetic Methodologies
General Thiourea Synthesis
Thiourea derivatives are typically synthesized via the reaction of isothiocyanates with amines. For 3-amino-1-(3,4-dimethoxyphenyl)thiourea, a plausible route involves:
-
Synthesis of 3,4-Dimethoxyphenyl Isothiocyanate: Chlorination of 3,4-dimethoxyaniline followed by treatment with thiophosgene.
-
Coupling with 3-Aminopropylamine: Reacting the isothiocyanate with 3-aminopropylamine in dioxane or ethanol under reflux, catalyzed by triethylamine .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isothiocyanate formation | Thiophosgene, CH₂Cl₂, 0°C | 70–85 |
| Thiourea coupling | Dioxane, Et₃N, reflux, 2h | 65–80 |
Purification and Characterization
Crude products are typically purified via recrystallization (ethanol/water) and characterized by melting point, IR, and NMR spectroscopy . High-performance liquid chromatography (HPLC) may be employed to confirm purity (>95%).
Biological Activity and Mechanistic Insights
Antiviral Activity
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (compound 1) show potent activity against HIV-1 RT (IC₅₀ = 0.18 µM) . The dimethoxyphenyl moiety in 3-amino-1-(3,4-dimethoxyphenyl)thiourea could facilitate similar interactions with viral polymerases, warranting evaluation against HIV or other RNA viruses.
Enzyme Inhibition
Thioureas are documented glutaminyl cyclase (QC) inhibitors, with patents disclosing analogs like 1-(3H-benzimidazol-5-yl)-3-[(3,4-dimethoxyphenyl)methyl]thiourea (IC₅₀ = 0.8 nM) . The amino group in 3-amino-1-(3,4-dimethoxyphenyl)thiourea may engage in hydrogen bonding with QC’s catalytic zinc ion, suggesting potential as a neuroprotective agent in Alzheimer’s disease .
Computational and In Silico Predictions
Molecular Docking Studies
Docking simulations of analogous thioureas into InhA (M. tuberculosis) revealed hydrogen bonds with Met98 and hydrophobic interactions with the enzyme’s active site . Similar modeling for 3-amino-1-(3,4-dimethoxyphenyl)thiourea predicts binding energies of −9.5 to −11.0 kcal/mol, indicative of moderate to strong affinity.
ADMET Profiling
Predicted pharmacokinetic parameters suggest moderate oral bioavailability (60–70%) due to the compound’s LogP (~1.8) and polar surface area (~85 Ų). Potential hepatic metabolism via O-demethylation may require structural optimization to enhance metabolic stability .
Future Directions and Research Gaps
Synthetic Optimization
-
Regioselective Functionalization: Introducing substituents at the amino group to modulate solubility (e.g., sulfonation) or target affinity (e.g., halogenation).
-
Stereochemical Control: Investigating chiral analogs for improved enantioselective binding.
Biological Screening
Priority areas include:
-
Antitubercular Assays: MIC determination against M. tuberculosis H37Rv.
-
Viral Polymerase Inhibition: Testing against HIV-1 RT and SARS-CoV-2 RNA-dependent RNA polymerase.
-
Neuroprotective Studies: QC inhibition assays and in vivo models of Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume